Bialamicol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bialamicol involves the reaction of biphenyl derivatives with diethylamine and allyl bromide under controlled conditions. The process typically includes:
Formation of the biphenyl core: This involves the coupling of two phenyl rings.
Introduction of diethylaminomethyl groups: Diethylamine is reacted with formaldehyde and the biphenyl derivative to introduce the diethylaminomethyl groups.
Allylation: Allyl bromide is used to introduce allyl groups at specific positions on the biphenyl core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bialamicol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The diethylaminomethyl and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and hydroquinones .
Scientific Research Applications
Bialamicol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: this compound is studied for its effects on cellular processes and its potential as an antiprotozoal agent.
Medicine: It is used in the treatment of amoebiasis and is being investigated for other therapeutic applications.
Industry: This compound is used in the synthesis of polymers and other industrial chemicals
Mechanism of Action
Bialamicol exerts its effects by inhibiting the synthesis of folic acid in protozoa. This inhibition disrupts the production of nucleotides, which are essential for DNA replication and cell division. The molecular targets include enzymes involved in the folic acid synthesis pathway .
Biological Activity
Bialamicol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article summarizes the current understanding of this compound's biological activity, supported by relevant case studies and research findings.
Overview of this compound
This compound is a flavonoid compound derived from various plant sources, notably from the genus Combretum. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Understanding the specific activities of this compound can provide insights into its potential therapeutic applications.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. A study focusing on Combretum erythrophyllum identified several flavonoids, including this compound, that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a bioassay-guided fractionation study, this compound was found to have minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against various bacterial strains such as Vibrio cholerae and Enterococcus faecalis. Notably, it was less toxic to human lymphocytes compared to other flavonoids tested in the study .
Bacterial Strain | MIC (µg/ml) | Activity |
---|---|---|
Vibrio cholerae | 25-50 | Effective |
Enterococcus faecalis | 25-50 | Effective |
Micrococcus luteus | 25 | Effective |
Shigella sonei | 25 | Effective |
Antioxidant Properties
This compound also exhibits antioxidant activity, although its performance varies compared to other flavonoids. In comparative studies, it showed weaker antioxidant properties than compounds like rhamnocitrin and rhamnazin but still contributed to the overall antioxidant capacity of plant extracts .
Comparative Antioxidant Activity
The following table summarizes the antioxidant activity of selected flavonoids:
Flavonoid | Antioxidant Activity |
---|---|
Rhamnocitrin | Strong |
Rhamnazin | Strong |
This compound | Moderate |
Quercetin-5,3'-dimethylether | Moderate |
Anti-inflammatory Effects
In terms of anti-inflammatory activity, this compound's effects were compared with mefenamic acid as a positive control. The study indicated that several flavonoids, including those related to this compound, exhibited higher anti-inflammatory activity than the control . This suggests that this compound may play a role in managing inflammatory conditions.
The precise mechanism through which this compound exerts its biological effects remains an area for further investigation. However, it is hypothesized that its activity may be linked to its ability to modulate cellular signaling pathways associated with inflammation and oxidative stress.
Properties
IUPAC Name |
2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O2/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNIWUUHJSXGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197763 | |
Record name | Bialamicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493-75-4 | |
Record name | 3,3′-Bis[(diethylamino)methyl]-5,5′-di-2-propen-1-yl[1,1′-biphenyl]-4,4′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bialamicol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bialamicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIALAMICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5NM093QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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